molecular formula C19H38 B14675494 9-Nonadecene CAS No. 31035-07-1

9-Nonadecene

Cat. No.: B14675494
CAS No.: 31035-07-1
M. Wt: 266.5 g/mol
InChI Key: UTPZTNSPDTWUBY-HTXNQAPBSA-N
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Description

9-Nonadecene is a long-chain alkene with the molecular formula C₁₉H₃₈ and a molecular weight of 266.50 g/mol . It exists as a stereoisomer, with the (Z)-configuration (cis) being the most commonly reported form in natural sources . The compound is identified by CAS numbers 31035-07-1 (generic) and 51865-02-2 (specific to the (Z)-isomer) .

This compound is found in trace amounts in plant essential oils, such as Rosa damascena (4.17% relative abundance) , woody peony flowers (0.2–1.7% across cultivars) , and coffee flowers (up to 0.02% in high-rainfall regions) . It is also a bioactive component in Chloroxylon swietenia leaf extracts, associated with antitumor and antimicrobial properties . Notably, it was first isolated from the mandibular glands of the ant species T. melanocephalum .

Properties

CAS No.

31035-07-1

Molecular Formula

C19H38

Molecular Weight

266.5 g/mol

IUPAC Name

(E)-nonadec-9-ene

InChI

InChI=1S/C19H38/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18H2,1-2H3/b19-17+

InChI Key

UTPZTNSPDTWUBY-HTXNQAPBSA-N

Isomeric SMILES

CCCCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Nonadecene can be synthesized through various methods, including the catalytic hydrogenation of nonadec-9-yne or the dehydrohalogenation of 9-bromononadecane. These reactions typically require specific catalysts and conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene, followed by selective hydrogenation. This method allows for the large-scale production of the compound, which is essential for its various applications.

Chemical Reactions Analysis

Types of Reactions: 9-Nonadecene undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert this compound into various oxygenated products, such as alcohols, aldehydes, and carboxylic acids.

    Reduction: Hydrogenation of this compound can yield nonadecane, a saturated hydrocarbon.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 9-bromononadecane.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: Catalysts like palladium on carbon (Pd/C) are often used for hydrogenation.

    Substitution: Halogenation typically involves reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed:

    Oxidation: Nonadecanol, nonadecanal, and nonadecanoic acid.

    Reduction: Nonadecane.

    Substitution: 9-Bromononadecane and other halogenated derivatives.

Scientific Research Applications

9-Nonadecene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry.

    Biology: The compound is studied for its role in the pheromonal communication of certain insect species.

    Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial properties.

    Industry: this compound is used in the production of lubricants, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 9-Nonadecene varies depending on its application. In biological systems, it may interact with specific receptors or enzymes, influencing various biochemical pathways. For example, in insects, it acts as a pheromone, triggering specific behavioral responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

9-Nonadecene belongs to the alkene family, characterized by a single double bond. Its structural analogues include:

Nonadecane (C₁₉H₄₀): A saturated hydrocarbon lacking a double bond. Found in higher abundance than this compound in Rosa damascena (21.43%) and woody peony flowers (up to 13.3%) . Lacks bioactivity reported for this compound, highlighting the functional importance of the double bond .

1-Nonadecene (C₁₉H₃₈): Positional isomer with the double bond at the terminal (C1) position. Less common in natural sources, detected at 1.2% in one peony cultivar . Differences in volatility and reactivity due to terminal vs. internal double bond positioning .

Z-5-Nonadecene (C₁₉H₃₈): Double bond at C5 position. Detected in coffee flowers at 0.02%, demonstrating how double bond position affects ecological signaling .

1-Docosene (C₂₂H₄₄) and 1-Tetracosene (C₂₄H₄₈) :

  • Longer-chain alkenes with similar applications in polymer science.
  • Higher molecular weights correlate with increased melting points and reduced volatility .

Physicochemical Properties

Compound Molecular Formula CAS Number Boiling Point (°C) Density (g/cm³) Natural Source Bioactivity
This compound C₁₉H₃₈ 31035-07-1 331 (predicted) 0.788 (predicted) Plants, insect glands Antitumor, antimicrobial
Nonadecane C₁₉H₄₀ 629-92-5 327 0.786 Plant essential oils None reported
1-Nonadecene C₁₉H₃₈ 18435-45-5 329 (predicted) 0.788 (predicted) Rare in plants Uncharacterized
Z-5-Nonadecene C₁₉H₃₈ Not available ~330 (estimated) 0.788 (estimated) Coffee flowers Ecological signaling
1-Docosene C₂₂H₄₄ 1599-67-3 369 0.794 Synthetic/industrial Lubricant additive

Key Research Findings

Natural Occurrence & Ecological Role: this compound serves as a semiochemical in ants, aiding in colony communication . In plants, it contributes to floral scent profiles, attracting pollinators .

Bioactivity: In Chloroxylon swietenia, this compound exhibits antimycobacterial activity (MIC: 12.5 µg/mL) and moderate cytotoxicity against human cancer cell lines .

Analytical Challenges: Misidentification risks exist due to similarities with positional isomers. GC-MS with NIST libraries achieves 91.4% match confidence for this compound , but ∆RI (retention index) values must be cross-verified .

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